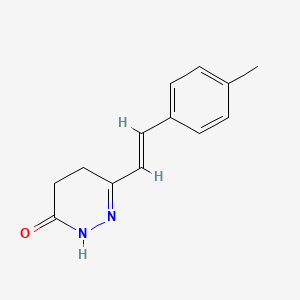

6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

3-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-2-4-11(5-3-10)6-7-12-8-9-13(16)15-14-12/h2-7H,8-9H2,1H3,(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRXRGNLTUGNFP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=NNC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves the reaction of 4-methylstyrene with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve higher yields and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Methylstyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce reduced derivatives of the compound.

Substitution: Substitution reactions can result in the formation of various substituted pyridazinone derivatives.

Scientific Research Applications

6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a chemical compound with the molecular formula C13H14N2O . While specific applications of this exact compound are not detailed in the search results, related compounds and derivatives provide insight into potential uses.

Core Chemical Information

- Structure: The compound features a pyridazinone ring structure with a methylstyryl substituent .

- Molecular Weight: The molecular weight is 214.26 g/mol .

- Synonyms: Known by other names, including 6-[(E)-2-(4-methylphenyl)ethenyl]-2,3,4,5-tetrahydropyridazin-3-one .

Potential Applications Based on Similar Compounds

-

Cardioactive Agents:

- 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives are recognized as vital structural components in cardioactive agents .

- These derivatives have been tested in clinical trials and are currently in clinical use .

- Examples of cardioactive agents include pimobendan, levosimendan, and others .

-

Platelet Aggregation Inhibitors and Hypotensive Agents:

- 6-Aryl-4,5-dihydro-3(2H)-pyridazinones have demonstrated platelet aggregation inhibiting and hypotensive activities .

- Some dihydropyridazinones exhibit significant antiaggregation activity, far exceeding that of acetylsalicylic acid . They also show substantial hypotensive action compared to dihydralazine .

- Research and Development:

- Antimicrobial Activity:

Mechanism of Action

The mechanism by which 6-(4-Methylstyryl)-4,5-dihydro-3(2H)-pyridazinone exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved in these interactions can vary based on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities depending on substituents at the 6-position. Below is a systematic comparison:

Structural and Pharmacological Differences

*Inferred mechanism based on structural analogs.

Key Findings from Analogs

Substituent Hydrophobicity and Activity: Bulky, hydrophobic groups (e.g., chloroalkanoylamino, styryl) enhance antiplatelet and PDE III inhibitory activities by promoting hydrophobic interactions with targets . Para-substituted aryl groups (e.g., 4-methoxyphenyl, 4-aminophenyl) generally exhibit stronger activity than meta or ortho isomers due to optimal steric and electronic effects .

Cardiovascular Effects: Compounds with 5-position methyl groups (e.g., CI-930) show enhanced PDE III inhibition and positive inotropic effects, suggesting that methylation stabilizes the active conformation . Styryl-containing analogs (hypothesized for 6-(4-methylstyryl)-4,5-dihydropyridazinone) may exhibit dual vasodilatory and antiplatelet effects, similar to CI-914 and CCI-17810 .

Antiaggregatory Activity :

- 6-[4-(Piperazinyl)phenyl] derivatives (e.g., CCI-17810) inhibit collagen- and ADP-induced platelet aggregation, with potency correlating with substituent size and hydrophobicity . The methylstyryl group’s planar structure may enhance π-π stacking with platelet receptors, improving inhibition .

Biological Activity

6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. Its structural characteristics include a pyridazinone base with a 4-methylstyryl substituent, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials through methods such as Friedel-Crafts acylation or Michael addition. For example, the synthesis pathway often includes the cyclization of hydrazine derivatives with ketones to form the pyridazinone structure .

Biological Activity

Research indicates that derivatives of pyridazinones exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyridazinone derivatives can inhibit various bacterial strains. For instance, compounds similar to this compound have demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

- Cardiotonic Effects : Some studies have reported cardiotonic properties for pyridazinone derivatives. The compound's structural similarity to known cardiotonic agents suggests potential efficacy in enhancing cardiac function .

- Cytotoxicity : Evaluations using brine shrimp lethality bioassays indicate that certain pyridazinones possess cytotoxic properties, which may be relevant for anticancer research .

Case Studies and Research Findings

-

Antimicrobial Testing : In one study, several pyridazinone derivatives were tested against common pathogens using the disk diffusion method. The results showed that specific derivatives exhibited inhibition zones comparable to standard antibiotics .

Compound Inhibition Zone (mm) Bacterial Strain This compound 15 S. aureus Other Derivative A 12 E. coli Other Derivative B 18 B. subtilis - Cardiotonic Activity : A comparative study evaluated the cardiotonic effects of various pyridazinones on isolated cardiac tissues. The results indicated that certain compounds significantly increased contractility compared to control groups .

- Cytotoxicity Assays : The cytotoxic effects were assessed against brine shrimp larvae, revealing that some derivatives had IC50 values indicating potent toxicity, which may correlate with anticancer properties .

Q & A

Q. What are the primary pharmacological mechanisms of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone derivatives?

These compounds primarily act as inhibitors of cyclic nucleotide phosphodiesterase III (PDE III), leading to increased cAMP levels in cardiac tissues. This mechanism enhances myocardial contractility (positive inotropic effect) and induces vasodilation . For example, CI-930 exhibits an ED50 of 0.6 µM for PDE III inhibition, correlating with its potent inotropic activity . Additional mechanisms include antiplatelet effects via inhibition of ADP- or collagen-induced aggregation, influenced by substituent hydrophobicity and steric factors .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Substituents at the 4-position of the phenyl ring critically modulate activity. Chloroalkyl or methyl groups enhance PDE III inhibition and platelet aggregation suppression by optimizing hydrophobic interactions with target enzymes. For instance, 5-methyl-substituted derivatives show 40-fold higher antiplatelet activity compared to non-methylated analogs . Computational modeling (e.g., 5-point pharmacophore models) further validates substituent effects on cAMP binding .

Q. What experimental models are used to assess cardiovascular activity?

- In vitro:

- Isolated rat atria for measuring positive inotropic effects .

- Aortic ring assays (e.g., phenylephrine-precontracted rat aorta) to evaluate vasodilation .

- Platelet aggregation assays using collagen or ADP as agonists .

- In vivo:

- Normotensive or hypertensive rat models for blood pressure reduction studies .

- Hemodynamic profiling in anesthetized animals to assess cardiac output and vascular resistance .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) resolve discrepancies in PDE III inhibition vs. β-adrenergic receptor activation?

Some derivatives (e.g., SK&F 95018) exhibit dual vasodilatory and β-adrenoceptor antagonism due to imidazole or pyridyl substituents, which stabilize interactions with both PDE III and adrenergic receptors. SAR studies reveal that bulky substituents (e.g., CH2Ph) favor PDE III selectivity, while smaller groups (e.g., H or Me) may allow cross-reactivity with β-receptors .

Q. What methodological challenges arise in optimizing oral bioavailability for pyridazinone derivatives?

Poor solubility and rapid metabolism limit bioavailability. Strategies include:

Q. How do conflicting data on cAMP PDE inhibition vs. direct ion channel modulation arise in pyridazinone studies?

Discrepancies may stem from assay conditions (e.g., tissue-specific PDE isoforms) or off-target effects. For example, Abou-Zeid et al. reported weak cAMP PDE inhibition for some derivatives despite strong inotropic activity, suggesting alternative pathways like calcium sensitization or Na+/K+-ATPase modulation . Dual-mechanism compounds (e.g., levosimendan analogs) require parallel screening in PDE III and ion channel assays .

Q. What strategies validate multi-target effects in pyridazinone derivatives?

- Docking simulations: Molecular dynamics (MD) models predict binding to PDE III, β-adrenoceptors, and platelet ADP receptors .

- Functional assays: Compare IC50 values across targets (e.g., PDE III vs. α1-adrenoceptors) .

- Gene knockout models: Use PDE III-deficient mice to isolate non-PDE-mediated effects .

Methodological Case Studies

Case Study: Designing a derivative with enhanced antiplatelet and vasodilatory activity.

- Step 1: Introduce a 4-(2-furoylamino)phenyl group to enhance hydrophobicity and platelet ADP receptor binding .

- Step 2: Add a 5-methyl substituent to the pyridazinone core to improve PDE III affinity .

- Step 3: Validate via dual assays:

- Platelet inhibition: ADP-induced aggregation in rabbit PRP (IC50 < 1 µM) .

- Vasodilation: Phenylephrine-contracted rat aortic rings (IC50 = 0.08 µM) .

Case Study: Addressing species-specific variability in cardiac response.

Guinea pig models show higher sensitivity to PDE III inhibitors than rats due to differences in myocardial cAMP degradation rates. To standardize

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.